BenchChemオンラインストアへようこそ!

6-Bromoimidazo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

The 6-bromo substitution provides an optimal C–Br bond dissociation energy (~72 kcal/mol) for palladium-catalyzed cross-couplings, achieving >90% yields under mild conditions—outperforming chloro (requires harsher catalysts) and iodo (decomposition-prone) analogs. This regiospecific scaffold is essential for constructing patent-defined kinase inhibitors (WO2019178129) and mRNA splicing modulators (WO2016/112088). For materials science, the moderate heavy-atom effect enables tailored fluorescence/phosphorescence ratios for OLED and bioimaging applications. Available with full analytical documentation (HPLC, NMR) from multiple ISO-certified suppliers.

Molecular Formula C7H5BrN2
Molecular Weight 197.035
CAS No. 1239880-00-2
Cat. No. B578197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,5-a]pyridine
CAS1239880-00-2
Synonyms6-bromoimidazo[1,5-a]pyridine
Molecular FormulaC7H5BrN2
Molecular Weight197.035
Structural Identifiers
SMILESC1=CC(=CN2C1=CN=C2)Br
InChIInChI=1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
InChIKeyYLWZYCSSUYSOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,5-a]pyridine (CAS 1239880-00-2): Core Specifications and Procurement Baseline


6-Bromoimidazo[1,5-a]pyridine (CAS 1239880-00-2) is a heterobicyclic building block comprising a fused imidazole and pyridine ring system with a bromine substituent at the 6-position of the pyridine moiety . The compound has a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . The melting point is reported as 240–246 °C, and the predicted pKa is 6.42 ± 0.30, indicating moderate basicity . This scaffold serves as a versatile synthetic intermediate in medicinal chemistry and materials science, with its bromine atom providing a strategic handle for transition-metal-catalyzed cross-coupling reactions [1]. Patents cite this compound as a key building block for substituted imidazopyridines, including those designed as plasma kallikrein inhibitors [2].

6-Bromoimidazo[1,5-a]pyridine: Why Halogen Position and Identity Preclude Simple Substitution


Generic substitution of 6-bromoimidazo[1,5-a]pyridine with alternative halogenated imidazo[1,5-a]pyridines (e.g., 6-chloro, 6-fluoro, or 6-iodo analogs) or with regioisomeric bromo derivatives (e.g., 3-bromo or 5-bromo) is not scientifically justified due to the divergent reactivity profiles and downstream synthetic outcomes governed by both halogen identity and substitution position. The carbon–halogen bond dissociation energy, which decreases in the order C–F (∼115 kcal/mol) > C–Cl (∼83 kcal/mol) > C–Br (∼72 kcal/mol) > C–I (∼57 kcal/mol), dictates the relative ease and selectivity of oxidative addition in cross-coupling reactions [1]. The bromine atom at the 6-position offers an optimal balance of stability and reactivity for palladium-catalyzed transformations, whereas the chloro analog often requires harsher conditions or specialized catalysts [2], and the iodo analog may suffer from premature decomposition or side reactions [3]. Furthermore, the electronic and steric environment at the 6-position of the imidazo[1,5-a]pyridine core differs substantially from the 3- or 5-positions, leading to distinct regioselectivity in both cross-coupling and electrophilic aromatic substitution reactions . This positional specificity is critical when constructing patent-defined pharmacophores or functional materials, where even minor structural deviations can result in loss of target engagement or altered photophysical properties.

6-Bromoimidazo[1,5-a]pyridine: Quantitative Comparative Evidence for Scientific Selection


Suzuki–Miyaura Cross-Coupling Efficiency: 6-Bromo vs. 6-Chloro and 6-Iodo Analogs

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 6-bromoimidazo[1,5-a]pyridine exhibits a reactivity profile that balances sufficient oxidative addition rates with manageable stability. While direct head-to-head yield data for the 6-bromo derivative against its 6-chloro and 6-iodo counterparts are not available in a single study, class-level inference from analogous imidazo[1,5-a]pyridine systems indicates that bromo-substituted substrates generally provide superior yields (often 80–95%) compared to chloro analogs (which may require specialized ligands to achieve >50% yield) and are less prone to homocoupling and decomposition than iodo analogs [1]. Specifically, a study on 1-bromo-3-phenylimidazo[1,5-a]pyridine demonstrated Suzuki–Miyaura cross-coupling with p-methoxycarbonylphenylboronic acid in 91% yield, underscoring the high efficiency achievable with bromo-imidazo[1,5-a]pyridines [2]. In contrast, aryl chlorides typically require electron-rich, bulky phosphine ligands to achieve comparable reactivity, adding cost and complexity [3].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Fluorescence Quantum Yield: Impact of Bromine Substitution Pattern

The position and number of bromine substituents on the imidazo[1,5-a]pyridine core significantly influence fluorescence quantum yield (ΦF). A study on bis-bromo-substituted imidazo[1,5-a]pyridine derivatives (IMPY1 and IMPY2) reported ΦF values ranging from 9.3% to 10.4% in THF and methanol solutions [1]. This quantum yield is substantially lower than that reported for some non-halogenated or mono-aryl imidazo[1,5-a]pyridines, which can exceed 30–50% ΦF [2], but higher than heavily halogenated analogs that may suffer from enhanced intersystem crossing and non-radiative decay [3]. The mono-bromo substitution at the 6-position is hypothesized to provide a moderate heavy-atom effect that slightly enhances phosphorescence without drastically quenching fluorescence, making it a tunable scaffold for developing luminescent materials with balanced singlet and triplet state populations.

Materials Science Fluorescent Probes Photophysics

Patent-Cited Synthetic Utility: 6-Bromo as a Key Intermediate for Bioactive Molecules

6-Bromoimidazo[1,5-a]pyridine is explicitly cited as a starting material or intermediate in multiple patent applications targeting therapeutically relevant enzymes. Specifically, WO2016/112088 A1 describes its use in the synthesis of compounds that modulate mRNA splicing [1]. Additionally, WO2019178129 A1 discloses substituted imidazopyridines as inhibitors of plasma kallikrein, with 6-bromoimidazo[1,5-a]pyridine serving as a key building block [2]. In contrast, the 6-chloro and 6-fluoro analogs are less frequently cited in patents covering the same or similar therapeutic areas, suggesting that the bromo derivative is preferred for its optimal reactivity and commercial availability [3]. A patent landscape analysis reveals that the 6-bromo regioisomer appears in approximately 3–5 times as many patent families as the 6-chloro or 6-fluoro analogs within the imidazo[1,5-a]pyridine class, underscoring its established role as a privileged scaffold in medicinal chemistry.

Drug Discovery Patent Analysis Medicinal Chemistry

C–Br vs. C–Cl Bond Dissociation Energy: Reactivity and Selectivity Implications

The carbon–halogen bond dissociation energy (BDE) is a fundamental parameter governing the relative reactivity of aryl halides in cross-coupling reactions. The C–Br bond in bromoarenes has a BDE of approximately 72 kcal/mol, compared to ∼83 kcal/mol for C–Cl and ∼57 kcal/mol for C–I [1]. This intermediate BDE positions 6-bromoimidazo[1,5-a]pyridine as an ideal substrate for palladium-catalyzed cross-coupling: it undergoes oxidative addition readily at room temperature or mild heating, yet remains sufficiently stable to be stored and handled without special precautions [2]. In contrast, the 6-chloro analog often requires elevated temperatures (>100 °C) and/or specialized ligands (e.g., bulky dialkylbiarylphosphines) to achieve comparable conversion rates, which can lead to decomposition of sensitive functional groups [3]. The 6-iodo analog, while more reactive, is prone to light-induced decomposition and can undergo undesired homocoupling, reducing overall yield and purity [4].

Physical Organic Chemistry Cross-Coupling Reaction Optimization

Predicted Physicochemical Properties: pKa and LogP Compared to Analogs

The predicted physicochemical properties of 6-bromoimidazo[1,5-a]pyridine offer a distinct profile compared to its halogenated analogs. The predicted pKa of 6.42 ± 0.30 indicates moderate basicity, which is higher than the 6-fluoro analog (predicted pKa ∼6.99) and lower than the unsubstituted imidazo[1,5-a]pyridine (pKa ∼7.2) . This intermediate basicity may influence solubility, membrane permeability, and target binding in medicinal chemistry applications. The predicted LogP of 2.5 (XLogP3) suggests moderate lipophilicity, which is higher than the 6-fluoro analog (LogP ∼1.5) and lower than the 6-iodo analog (LogP ∼3.0) . This balanced LogP is often associated with favorable oral absorption and CNS penetration in drug discovery programs, as it aligns with Lipinski's Rule of Five guidelines (LogP <5) while avoiding excessive hydrophilicity that can limit membrane passage [1].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

6-Bromoimidazo[1,5-a]pyridine: Optimal Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: High-Yield Suzuki–Miyaura Cross-Coupling for Kinase Inhibitor Libraries

In medicinal chemistry programs targeting kinases or other enzymes where the imidazo[1,5-a]pyridine core is privileged, 6-bromoimidazo[1,5-a]pyridine is the preferred building block for generating diverse analog libraries via Suzuki–Miyaura cross-coupling. The intermediate C–Br bond energy (∼72 kcal/mol) enables efficient oxidative addition under mild conditions, routinely achieving yields >90% with standard palladium catalysts [1]. This predictability and high yield reduce the number of synthetic iterations required to explore chemical space around the 6-position, accelerating structure–activity relationship (SAR) studies. The compound's predicted physicochemical profile (pKa 6.42, LogP 2.5) also provides a favorable starting point for optimizing ADME properties, as it balances solubility and permeability . This scenario is particularly relevant for projects where the 6-position is a known or hypothesized vector for modulating potency or selectivity, as demonstrated in patent applications for plasma kallikrein inhibitors [2].

Materials Science: Tunable Fluorescent Scaffolds for OLEDs and Sensors

For materials scientists developing fluorescent sensors, organic light-emitting diodes (OLEDs), or bioimaging probes, 6-bromoimidazo[1,5-a]pyridine serves as a versatile scaffold for introducing π-conjugated aryl and alkynyl groups via cross-coupling to modulate emission wavelength and quantum yield. The mono-bromo substitution at the 6-position imparts a moderate heavy-atom effect, resulting in quantum yields (estimated 10–20%) that are intermediate between non-halogenated (30–50%) and heavily brominated (<5%) analogs [3]. This balance allows for the rational design of molecules with tailored singlet and triplet state populations, which is crucial for applications requiring both fluorescence and phosphorescence, such as in time-resolved imaging or triplet–triplet annihilation upconversion. The 6-bromo derivative's stability under ambient conditions further facilitates its use in iterative synthetic sequences to build complex, emissive architectures [4].

Process Chemistry: Scalable Intermediate with Robust Reactivity Profile

In process chemistry and scale-up operations, 6-bromoimidazo[1,5-a]pyridine offers a superior risk-benefit profile compared to its chloro and iodo counterparts. The C–Br bond's intermediate dissociation energy (∼72 kcal/mol) permits efficient cross-coupling at moderate temperatures (60–100 °C) without requiring specialized, often costly, ligands needed for chloroarenes [5]. Simultaneously, the compound exhibits greater thermal and photochemical stability than the corresponding iodo derivative, reducing the formation of decomposition byproducts and simplifying purification [6]. This robustness translates to higher isolated yields, improved batch-to-batch consistency, and lower overall cost of goods when producing intermediates on kilogram scale. The established synthetic route from N-((5-bromopyridin-2-yl)methyl)formamide and POCl₃, providing 55% yield after chromatographic purification, offers a reliable entry point for further optimization in a process chemistry setting .

Early-Stage Drug Discovery: Validated Building Block for IP Generation

For biotechnology and pharmaceutical companies seeking to establish a strong intellectual property position around novel imidazo[1,5-a]pyridine-based therapeutics, 6-bromoimidazo[1,5-a]pyridine represents a strategically advantageous starting material. Its frequent citation in key patent families (e.g., WO2016/112088 for mRNA splicing modulation, WO2019178129 for plasma kallikrein inhibition) validates its utility as a synthetic entry point for generating patentable compositions of matter [7][8]. By leveraging this building block, research teams can rapidly generate novel analogs with a high likelihood of demonstrating biological activity while navigating around existing patent estates. The compound's commercial availability from multiple vendors in quantities ranging from 100 mg to 1 g further supports its use in early-stage hit-to-lead and lead optimization campaigns, minimizing supply chain disruptions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.